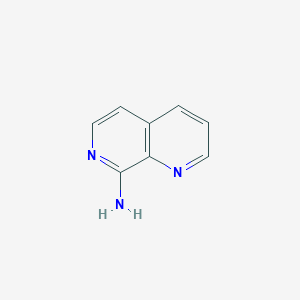

1,7-萘啶-8-胺

描述

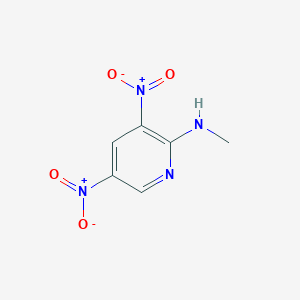

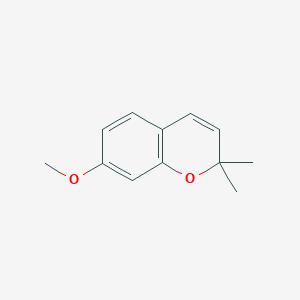

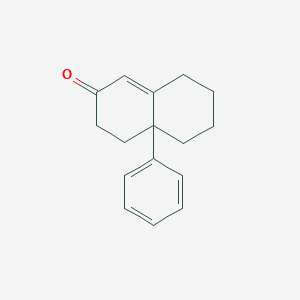

1,7-Naphthyridin-8-amine is a useful research compound. Its molecular formula is C8H7N3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.

The exact mass of the compound 1,7-Naphthyridin-8-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,7-Naphthyridin-8-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-Naphthyridin-8-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌活性

1,7-萘啶-8-胺衍生物在药物化学应用中显示出潜在用途,包括抗癌活性 . 它们已被研究其抑制癌细胞生长的潜力 .

抗炎活性

这些化合物也显示出抗炎特性 . 这使得它们可能对治疗以炎症为特征的疾病有用。

抗菌活性

1,7-萘啶-8-胺及其衍生物被发现具有抗菌特性 . 这表明它们可能用于治疗各种细菌和真菌感染。

抗组胺活性

这些化合物已显示出抗组胺活性 , 这可能使它们对治疗过敏症和相关疾病有用。

抗高血压活性

1,7-萘啶-8-胺化合物已被用作抗高血压药 . 它们可能潜在地用于高血压的管理。

抗血小板聚集

这些化合物在抗血小板聚集方面显示出潜力 . 这表明它们可能用于预防血栓形成。

胃抑分泌活性

1,7-萘啶-8-胺及其衍生物已显示出胃抑分泌活性 . 这表明它们可能用于治疗诸如消化性溃疡之类的疾病。

拓扑异构酶-II 和 AChE 抑制活性

这些化合物在拓扑异构酶-II 和 AChE 抑制活性方面显示出潜力 . 这表明它们可能用于治疗诸如阿尔茨海默病之类的疾病。

安全和危害

未来方向

1,8-Naphthyridines, including 1,7-Naphthyridin-8-amine, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, the development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .

属性

IUPAC Name |

1,7-naphthyridin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-7-6(3-5-11-8)2-1-4-10-7/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKLTZGZHDEBME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NC=C2)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371791 | |

| Record name | 1,7-naphthyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17965-82-1 | |

| Record name | 1,7-Naphthyridin-8-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-naphthyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-Naphthyridin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: How does 1,7-Naphthyridin-8-amine interact with PKA, and what are the potential downstream effects of this interaction?

A1: The provided research articles focus on the crystal structure analysis of PKA in complex with 1,7-Naphthyridin-8-amine and a PKA inhibitor (PKI 5-24) [, ]. These studies elucidate the binding mode of 1,7-Naphthyridin-8-amine within the active site of PKA. While the specific downstream effects aren't detailed in these crystallographic studies, understanding the binding interactions provides a foundation for further investigation into the compound's influence on PKA activity. This information could be crucial for designing novel PKA modulators and understanding their impact on cellular processes regulated by PKA.

Q2: What is the significance of co-crystallizing 1,7-Naphthyridin-8-amine with PKA and PKI (5-24)?

A2: Co-crystallization of 1,7-Naphthyridin-8-amine with both PKA and PKI (5-24) provides valuable insights into the competitive binding dynamics within the enzyme's active site [, ]. PKI (5-24) is a known potent and specific inhibitor of PKA. By analyzing the structural arrangement of 1,7-Naphthyridin-8-amine in the presence of PKI (5-24), researchers can understand potential overlapping binding sites and competitive interactions. This information is essential for developing compounds that can either enhance or inhibit PKA activity with high specificity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)

![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)